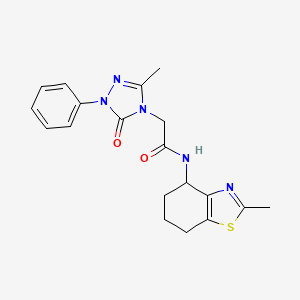

![molecular formula C16H20N2O2S2 B5556911 1-[(2,5-二甲基-3-噻吩基)磺酰基]-4-苯基哌嗪](/img/structure/B5556911.png)

1-[(2,5-二甲基-3-噻吩基)磺酰基]-4-苯基哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to belong to a class of molecules featuring both sulfonyl and piperazine groups, attached to a thiophene and phenyl ring, respectively. These components suggest a molecule with potential applications in materials science, medicinal chemistry, and possibly as ligands in coordination chemistry due to their diverse functional groups.

Synthesis Analysis

Synthetic strategies for such compounds typically involve stepwise reactions that introduce the sulfonyl group to a thiophene derivative, followed by coupling with a phenylpiperazine moiety. For example, reactions involving N-sulfonylamines and azirines can lead to the formation of thiadiazoles, oxathiazoles, and acrylamidines, indicative of the complex reactivity of sulfonamide groups under various conditions (Tornus, Schaumann*, & Adiwidjaja, 1996).

Molecular Structure Analysis

The molecular structure of compounds with thiophene, sulfonyl, and piperazine units can be quite complex, often showing interesting electronic and steric properties. X-ray crystallography and molecular docking studies are common methods for analyzing these structures, revealing information about conformation, bonding, and potential receptor interactions for medicinal applications (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Chemical reactions involving this class of compounds can include nucleophilic substitution, oxidation, and coupling reactions. The sulfonyl group, in particular, offers diverse reactivity, allowing for further functionalization or transformations into sulfonamides, sulfones, and other derivatives. The piperazine ring can engage in various reactions, including alkylation and acylation, offering pathways to a wide range of derivatives with varying biological activities (Abbasi et al., 2017).

科学研究应用

合成和受体拮抗剂

合成了 1-[(2,5-二甲基-3-噻吩基)磺酰基]-4-苯基哌嗪衍生物,作为其作为腺苷 A2B 受体拮抗剂的潜力。一项研究开发了一种新的磺酰胺形成方法以提高产率。从该系列中鉴定出一种对 A2B 受体具有高效力和选择性的化合物,被认为是一个有希望的候选物 (Luo 等,2006)。

光活性和电化学行为

对具有外部附加噻吩基环的化合物(如 1-[(2,5-二甲基-3-噻吩基)磺酰基]-4-苯基哌嗪)的电子和光化学性质的研究揭示了它们在光动力疗法和成像应用中的潜力。这些化合物表现出强烈的溶剂依赖性荧光,并且是有效的光敏剂 (Giorgia De Mori 等,2011)。

晶体工程和主客体化学

该化合物在结晶研究中与 5-磺基水杨酸的相互作用有助于理解氢键和超分子结构。这项研究有助于通过晶体工程设计新材料和药物 (王磊等,2011)。

药物化学中的构象分析

研究磺酰胺衍生物(如 1-[(2,5-二甲基-3-噻吩基)磺酰基]-4-苯基哌嗪)的互变异构行为对于了解它们的药学和生物活性至关重要。光谱方法有助于识别这些分子在不同状态下的主要形式 (Aliye Gediz Erturk 等,2016)。

抗惊厥活性研究

对该化合物的衍生物的研究表明具有显着的抗惊厥活性,为癫痫和相关疾病的潜在治疗应用提供了见解 (A. Thakur 等,2017)。

杂环化合物的发展

合成了该化合物的衍生物,以用于神经精神治疗的潜在应用。该化合物的结构类似物显示出有希望的抗精神病活性,扩大了药物化学中杂环化合物的种类 (小原敏行等,2002)。

酶抑制研究

对 1-芳基磺酰基-4-苯基哌嗪衍生物(包括 1-[(2,5-二甲基-3-噻吩基)磺酰基]-4-苯基哌嗪)的酶抑制特性的研究发现,几种化合物是关键酶的温和抑制剂。这为开发新的治疗剂开辟了途径 (M. Abbasi 等,2017)。

属性

IUPAC Name |

1-(2,5-dimethylthiophen-3-yl)sulfonyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S2/c1-13-12-16(14(2)21-13)22(19,20)18-10-8-17(9-11-18)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPVSCHVWMMHPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556833.png)

![3,3'-(1,3,4-oxadiazole-2,5-diyl)bis[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole]](/img/structure/B5556842.png)

![6-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5556848.png)

![N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5556858.png)

![N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5556873.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5556876.png)

![2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5556900.png)

![4-[(4-ethylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556903.png)

![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5556916.png)